Peficitinib (ASP015K) is a small molecule classified as a pan-JAK inhibitor, exhibiting potent inhibition of all four JAK family kinases (JAK1, JAK2, JAK3, and TYK2) []. While initially developed for rheumatoid arthritis, its mechanism of action has spurred research into its potential for other autoimmune conditions like systemic sclerosis []. In scientific research, peficitinib serves as a valuable tool for elucidating the role of the JAK-STAT signaling pathway in various cellular processes, including inflammation, proliferation, and chemotaxis []. This analysis specifically focuses on its scientific research applications, excluding drug dosage, usage, and side effects.
The synthesis of peficitinib involves multiple steps that start from commercially available starting materials. The key synthetic route includes the formation of a pyrrolopyridine core, which is then functionalized to introduce necessary substituents. Specific conditions such as temperature, solvent choice, and catalysts are optimized to achieve high yields and purity.
Industrial production follows similar synthetic routes but is scaled up significantly while maintaining stringent quality control measures .
The molecular formula for peficitinib is C₁₄H₁₅N₃O, and its molecular weight is approximately 241.29 g/mol. The compound features a pyrrolopyridine core structure that plays a crucial role in its biological activity.
Analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and single-crystal X-ray crystallography have been used to elucidate its structure .
Peficitinib undergoes several types of chemical reactions:
Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Careful control of reaction conditions ensures the integrity of the compound during transformations .
Peficitinib exerts its therapeutic effects through inhibition of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. By blocking this pathway, it effectively reduces the activation and proliferation of inflammatory cells involved in rheumatoid arthritis.
Relevant analyses include stability studies under various environmental conditions to determine shelf-life and storage requirements .
Peficitinib is primarily used in clinical settings for the treatment of moderate to severe rheumatoid arthritis in patients who have not responded adequately to other disease-modifying anti-rheumatic drugs. Its mechanism allows it to effectively manage symptoms by targeting underlying inflammatory processes.
Peficitinib functions as a pan-JAK inhibitor, exhibiting potent enzymatic inhibition across all four JAK family members: JAK1, JAK2, JAK3, and TYK2. Biochemical assays demonstrate inhibitory concentration (IC₅₀) values of:
This broad inhibition profile enables suppression of multiple cytokine signaling cascades. Peficitinib achieves 50% inhibition of IL-2-induced T-cell proliferation at 18 nM, reflecting downstream interference with JAK1/JAK3-dependent lymphocyte activation [6] [10]. The compound exhibits moderate selectivity for JAK3 over other isoforms (~14-fold greater potency against JAK1/JAK3 compared to JAK2/JAK2 homodimers), potentially attributable to its unique binding interactions within the JAK3 ATP-binding pocket [6].
Table 1: JAK Isoform Inhibition Profile of Peficitinib
JAK Isoform | IC₅₀ (nM) | Primary Cytokine Pathways Affected |
---|---|---|
JAK1 | 3.9 | IFN-α/β/γ, IL-6 family cytokines |
JAK2 | 5.0 | EPO, TPO, GM-CSF |
JAK3 | 0.71 | Common γ-chain cytokines (IL-2, IL-4, IL-7, IL-15, IL-21) |
TYK2 | 4.8 | IL-12, IL-23, type I IFNs |
Pharmacokinetic studies indicate linear dose-exposure relationships (3–300 mg), rapid absorption (Tₘₐₓ 1.0–1.8 hours), and a terminal half-life of 2.8–12.9 hours in healthy volunteers [5] [8]. Renal excretion accounts for 9–15% of clearance, with three primary conjugated metabolites identified: sulfated (H2), methylated (H4), and sulfated-methylated (H1) derivatives [5] [8]. Population pharmacokinetic modeling in RA patients identified estimated glomerular filtration rate (eGFR) and lymphocyte count as covariates for systemic clearance, though simulations suggested these factors induced clinically insignificant exposure changes (<1.35-fold AUC increase in severe renal impairment) [5].
Peficitinib’s molecular structure comprises:
This scaffold classifies peficitinib as a type I ATP-competitive inhibitor that binds the active conformation of the kinase domain [2] [6]. Docking simulations with JAK3 (PDB code unavailable) reveal critical interactions:
Compared to first-generation inhibitors, peficitinib’s adamantyl hydroxy group confers distinct physicochemical properties. The cLogP of 1.62 (predicted) and water solubility of 0.159 mg/mL contribute to its oral bioavailability [1]. Among JAK inhibitors, peficitinib occupies a middle ground in isoform selectivity:
Table 2: Structural and Functional Comparison with Representative JAK Inhibitors
Inhibitor | Core Structure | JAK Inhibition Profile | Binding Mechanism |
---|---|---|---|
Peficitinib | Pyrrolopyridine-carboxamide | Pan-JAK (JAK3 > JAK1 ≈ TYK2 > JAK2) | Type I ATP-competitive |
Tofacitinib | Pyrrolopyrimidine | JAK1/JAK3 > JAK2 | Type I ATP-competitive |
Baricitinib | Azetidine-carbonitrile | JAK1/JAK2 > TYK2 > JAK3 | Type I ATP-competitive |
Ritlecitinib | Pyridinyl-imidazole | Irreversible JAK3-selective | Covalent (Cys909) |
Peficitinib’s development originated at Astellas Pharma Inc., where researchers optimized a pyrrolopyridine-carboxamide lead compound (IC₅₀ = 18 nM for JAK3) through structure-activity relationship (SAR) studies [6]. Key medicinal chemistry breakthroughs included:
The compound entered clinical development as ASP015K and demonstrated efficacy in multiple RA models. In rat adjuvant-induced arthritis, oral administration (10–30 mg/kg/day) significantly suppressed paw swelling and bone destruction [6] [10]. Clinical development progressed through:
Based on this clinical evidence, peficitinib received its first global approval in Japan in March 2019 under the brand name Smyraf® for RA treatment. Subsequent approvals followed in South Korea (2019) and Taiwan (2020) [3] [7]. The approved indication covers RA patients with inadequate response to conventional therapies, positioning peficitinib as an alternative to biologic DMARDs.
Table 3: Key Milestones in Peficitinib Development
Year | Milestone | Clinical Identifier | Reference |
---|---|---|---|
2015 | First PK studies in renal/hepatic impairment | NCT02586194, NCT02603497 | [5] |
2016 | Phase IIb results (RA monotherapy) | NCT01649999 | [3] |
2017 | Phase III initiation (DMARD-IR populations) | NCT02308163, NCT02305849 | [5] |
2019 | Japan approval for RA | - | [3] |
Beyond RA, exploratory clinical trials investigated peficitinib in psoriasis (NCT01096862), where it demonstrated dose-dependent reductions in Psoriasis Area and Severity Index (PASI) scores and epidermal thickness [7]. However, development for ulcerative colitis was discontinued after a phase II trial (NCT01959282) failed to achieve primary efficacy endpoints [7] [9]. As of 2025, ongoing studies focus on long-term extension in RA (NCT01638013), while preclinical research explores potential in cardiac fibrosis and intestinal injury models [8] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7